molecular formula C19H16Cl2F6N4O2 B2635860 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamido}propyl)acetamide CAS No. 685107-55-5

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamido}propyl)acetamide

Cat. No.: B2635860
CAS No.: 685107-55-5
M. Wt: 517.25
InChI Key: HHMCNVCIRFWWEY-UHFFFAOYSA-N
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Description

The compound “3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID” has a similar structure . It has a molecular formula of C7H3ClF3NO2 and a molecular weight of 225.55 .


Molecular Structure Analysis

The molecular structure of the related compound “3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID” is available .


Physical and Chemical Properties Analysis

The related compound “3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID” has a melting point of 141-143°C, a predicted boiling point of 269.6±40.0 °C, and a predicted density of 1.603±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is used in the synthesis of various heteroaryl-pyridinium salts and condensed 3-amino-pyrid-2-ones, indicating its relevance in the development of diverse organic compounds with potential applications in materials science and pharmaceuticals (Rehwald, Bellmann, Jeschke, & Gewald, 2000).
  • It plays a role in the formation of new powder diffraction data for N-derivatives of organic compounds, potentially useful in the development of pesticides and other agricultural chemicals (Olszewska, Tarasiuk, & Pikus, 2011).

Applications in Organic Synthesis

  • The compound is involved in the synthesis of α-Trifluoromethylamines and fluorinated derivatives, which are significant in the creation of biologically active compounds and have implications in pharmaceutical research (Gagosz & Zard, 2006).
  • Its derivatives have been used in various metalation and functionalization processes, suggesting its utility in the field of organometallic chemistry and materials science (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

Utility in Advanced Organic Chemistry

  • The compound's derivatives serve as intermediates in the creation of novel organic structures, such as 3-acetyl-2-chloro-pyrido[1,2-a]pyrimidin-4-ones, highlighting its role in advancing synthetic organic chemistry (Yale & Spitzmiller, 1977).
  • It is also utilized in the preparation of aromatic amines and naphthoquinones, demonstrating its versatility in synthesizing a wide range of organic compounds (Agarwal & Mital, 1976).

Safety and Hazards

The related compound “3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID” has hazard statements H315-H319-H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetyl]amino]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2F6N4O2/c20-12-4-10(18(22,23)24)8-30-14(12)6-16(32)28-2-1-3-29-17(33)7-15-13(21)5-11(9-31-15)19(25,26)27/h4-5,8-9H,1-3,6-7H2,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMCNVCIRFWWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CC(=O)NCCCNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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